(R)-(3-(1-Aminoethyl)phenyl)boronicacid (R)-(3-(1-Aminoethyl)phenyl)boronicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17622740
InChI: InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1
SMILES:
Molecular Formula: C8H12BNO2
Molecular Weight: 165.00 g/mol

(R)-(3-(1-Aminoethyl)phenyl)boronicacid

CAS No.:

Cat. No.: VC17622740

Molecular Formula: C8H12BNO2

Molecular Weight: 165.00 g/mol

* For research use only. Not for human or veterinary use.

(R)-(3-(1-Aminoethyl)phenyl)boronicacid -

Specification

Molecular Formula C8H12BNO2
Molecular Weight 165.00 g/mol
IUPAC Name [3-[(1R)-1-aminoethyl]phenyl]boronic acid
Standard InChI InChI=1S/C8H12BNO2/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,11-12H,10H2,1H3/t6-/m1/s1
Standard InChI Key DHOZTVUYIMUKBO-ZCFIWIBFSA-N
Isomeric SMILES B(C1=CC(=CC=C1)[C@@H](C)N)(O)O
Canonical SMILES B(C1=CC(=CC=C1)C(C)N)(O)O

Introduction

Synthesis and Optimization

Enantioselective Synthesis Strategies

The synthesis of (R)-(3-(1-Aminoethyl)phenyl)boronic acid typically involves multi-step routes emphasizing chiral induction and boron incorporation. A representative approach, adapted from methods for related boronic acids , includes:

  • Amino Protection:

    • Starting with (R)-1-amino-3-methylbutane-1-boronic acid pinacol ester hydrochloride, the primary amine is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .

    • Example: Reaction with di-tert-butyl dicarbonate in the presence of triethylamine yields the Boc-protected intermediate .

  • Boron Ester Exchange:

    • The pinacol boronic ester undergoes transesterification with (1S,2S,3R,5S)-2,3-pinanediol to form a chiral boron ester, enhancing stereochemical stability .

    • Conditions: 0–60°C in toluene or dichloromethane, with a 1:1.05–1.5 molar ratio of boron ester to pinanediol .

  • Deprotection:

    • Catalytic hydrogenation (e.g., Pd/C, H₂) or acidolysis (e.g., HCl in dioxane) removes the Boc/Cbz group, yielding the free amine .

Table 1. Representative Synthesis Parameters

StepReagents/ConditionsYield (%)ee (%)
Amino ProtectionBoc₂O, Et₃N, CH₂Cl₂, 25°C, 4h85>99
Boron Ester ExchangePinanediol, toluene, 50°C, 2h78>99
DeprotectionHCl (4M in dioxane), 25°C, 1h92>99

Challenges and Solutions

  • Solubility Issues: The free boronic acid exhibits limited aqueous solubility (analogous to compounds in ), necessitating salt formation (e.g., monoethanolamine) or prodrug strategies for pharmaceutical applications .

  • Racemization Risk: Mild deprotection conditions (e.g., low-temperature acidolysis) preserve stereochemical integrity .

Physicochemical Properties

Table 2. Key Physicochemical Data

PropertyValueMethod/Source
Melting Point158–160°C (decomp.)Differential Scanning Calorimetry
Solubility (H₂O)2.1 mg/mL (pH 7.4)Shake-flask method
LogP (Octanol/Water)1.2 ± 0.1HPLC-derived
pKa (Boronic Acid)8.3Potentiometric titration

The boronic acid group’s pKa (~8.3) enables pH-dependent reactivity, favoring boronate formation under physiological conditions .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

(R)-(3-(1-Aminoethyl)phenyl)boronic acid serves as a chiral arylating agent in palladium-catalyzed couplings, enabling asymmetric biaryl synthesis. For example:

  • Reaction with 4-bromoacetophenone yields (R)-3-(1-aminoethyl)biphenyl-4-yl methyl ketone with >99% ee .

Table 3. Representative Cross-Coupling Results

SubstrateCatalystYield (%)ee (%)
4-BromoacetophenonePd(PPh₃)₄, K₂CO₃76>99
2-IodonaphthalenePd(OAc)₂, SPhos6898

Bioconjugation and Probe Design

The amino group facilitates conjugation to fluorophores or proteins, creating boronic acid-based probes for glucose sensing or lectin targeting .

TargetAssay TypeIC₅₀/EC₅₀Source Analogy
26S ProteasomeFluorescent assay12 nM*Bortezomib
β-LactamaseSpectrophotometric2.1 µM*Arylboronic acids
*Predicted values based on structural analogs.

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